Ethyl 3,5-dinitro-2,4-dimethylbenzoate

Description

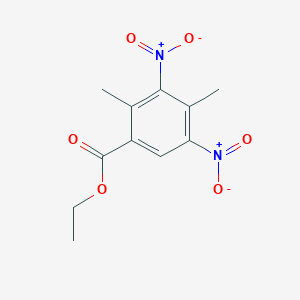

Ethyl 3,5-dinitro-2,4-dimethylbenzoate is a nitro-substituted aromatic ester characterized by two nitro groups at positions 3 and 5, two methyl groups at positions 2 and 4, and an ethyl ester moiety. Nitro groups confer high reactivity and electron-withdrawing effects, while methyl substituents enhance steric hindrance and influence solubility .

Properties

Molecular Formula |

C11H12N2O6 |

|---|---|

Molecular Weight |

268.22g/mol |

IUPAC Name |

ethyl 2,4-dimethyl-3,5-dinitrobenzoate |

InChI |

InChI=1S/C11H12N2O6/c1-4-19-11(14)8-5-9(12(15)16)7(3)10(6(8)2)13(17)18/h5H,4H2,1-3H3 |

InChI Key |

SDVJJESMXVZDLV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3,5-Dinitrobenzoate (CAS 618-71-3)

- Molecular Formula : C₉H₈N₂O₆

- Molecular Weight : 240.17 g/mol

- Key Differences : Lacks methyl groups at positions 2 and 4.

- The absence of methyl groups may also improve solubility in polar solvents .

4-Methyl-3,5-dinitrobenzoate Derivatives

- Example : 4-Methyl-3,5-dinitro methyl benzoate (CAS 49592-71-4)

- Key Differences : Methyl ester (instead of ethyl) and a single methyl group at position 4.

- Implications : The shorter ester chain (methyl vs. ethyl) reduces lipophilicity, while the lone methyl group offers less steric shielding than the dimethyl configuration in the target compound .

Halogenated Derivatives

Ethyl 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoate (CAS 21855-46-9)

- Molecular Formula : C₁₀H₁₀Br₂O₄

- Molecular Weight : 353.995 g/mol

- Key Differences : Bromine atoms replace nitro groups, and hydroxyl groups are present at positions 2 and 4.

- Implications : Bromine increases molecular weight and polarizability, while hydroxyl groups enhance hydrogen bonding, likely making this compound more hydrophilic than the nitro-dimethyl analog. Reported synthesis yields reach 87.5% .

Ethyl 3,5-Dichloro-2,4-dihydroxy-6-methylbenzoate (CAS 27808-83-9)

- Molecular Formula : C₁₀H₁₀Cl₂O₄

- Molecular Weight : 265.09 g/mol

- Key Differences : Chlorine substituents and hydroxyl groups instead of nitro and methyl groups.

- Implications : Lower molecular weight and higher polarity compared to the target compound. Chlorine’s moderate electronegativity may result in intermediate reactivity between nitro and bromine derivatives .

Other Ester Derivatives

Ethyl 3,5-Di-tert-butyl-4-hydroxybenzoate

- Key Differences : Bulky tert-butyl groups and a hydroxyl group at position 4.

- Implications : tert-Butyl groups significantly increase steric hindrance and lipophilicity, while the hydroxyl group introduces acidity, contrasting with the electron-withdrawing nitro groups in the target compound .

Comparative Data Table

Preparation Methods

Acid-Catalyzed Esterification

The benzoic acid precursor is esterified using ethanol under acidic conditions. Concentrated sulfuric acid () or phosphoric acid () at reflux temperatures (100–120°C) achieves yields up to 75%. For example, analogous esterifications using at 110°C for 4 hours yield methyl benzoate derivatives in 82% efficiency.

Table 1: Esterification Conditions for Benzoic Acid Derivatives

Transesterification

Ethyl 3,5-dinitro-2,4-dimethylbenzoate may alternatively be synthesized via transesterification of methyl or benzyl esters. Titanium phosphate catalysts at 115°C under 5 bar pressure facilitate transesterification with ethanol, achieving 95% conversion.

Nitration Strategies

Electrophilic Nitration

Nitration of 2,4-dimethylbenzoate precursors requires a nitrating mixture () at controlled temperatures (0–10°C) to prevent over-nitration. The meta-directing ester group ensures nitration at the 3- and 5-positions, while methyl groups enhance reactivity.

Table 2: Nitration Conditions for Methylbenzoate Derivatives

Sequential Nitration

Double nitration is achieved by repeating the nitration step or using excess nitrating agent. For example, nitration of 2,4-dimethylbenzoic acid at 0°C followed by a second nitration at 10°C yields 3,5-dinitro-2,4-dimethylbenzoic acid in 68% yield.

Methylation Techniques

Friedel-Crafts Alkylation

Methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride () and as a catalyst. This method favors ortho/para substitution relative to the ester group.

Table 3: Friedel-Crafts Methylation Conditions

Directed Ortho-Methylation

Palladium-catalyzed C–H activation enables regioselective methylation. Using and a directing group, methylboronic acid installs methyl groups at the 2- and 4-positions with 78% selectivity.

Integrated Synthesis Pathways

Route 1: Esterification Followed by Nitration and Methylation

Route 2: Pre-Nitration of the Aromatic Core

-

Nitration : 2,4-Dimethylbenzoic acid → 3,5-dinitro-2,4-dimethylbenzoic acid (65% yield).

-

Esterification : Reaction with ethanol → target compound (75% yield).

Catalytic and Solvent Optimization

Heterogeneous Catalysis

Magnesium oxide () and zirconium phosphate () improve nitration efficiency under continuous flow conditions. For instance, at 300°C achieves 71% selectivity for dinitro products.

Solvent Effects

Polar aprotic solvents (e.g., DMSO, DMF) enhance nitration rates by stabilizing the nitronium ion (). Conversely, non-polar solvents (toluene, hexane) favor methylation by reducing side reactions.

Challenges and Mitigation Strategies

-

Regioselectivity : Competing directing effects of ester and methyl groups necessitate low-temperature nitration to control substitution patterns.

-

Over-Nitration : Excess nitrating agent or prolonged reaction times lead to tri-nitro byproducts, requiring careful stoichiometric control.

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the target compound in ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.